IDO1 Heme-Displacing Activity: Class-Level Potency Context
Direct experimental IC₅₀ data for CAS 1704664-08-3 against IDO1 are not available in the public domain; however, structurally related oxalamide derivatives exhibit potent heme-displacing IDO1 inhibition in cellular assays. A representative oxalamide chemotype optimized through hybrid design with linrodostat achieved cellular IDO1 IC₅₀ values of 670 nM (compound 6) and 260 nM (compound 7) in SKOV3 cells [1]. Further scaffold hopping delivered a spirofused bicyclic oxalamide (compound 18) with cellular IDO1 IC₅₀ = 3.9 nM and human whole-blood IC₅₀ = 52 nM, alongside a significantly reduced in vivo clearance relative to earlier oxalamides [2]. While these values are not measured for the target compound, they establish a validated potency range for the oxalamide class and illustrate the magnitude of SAR-driven variability.
| Evidence Dimension | IDO1 inhibition potency (cellular IC₅₀) |
|---|---|
| Target Compound Data | No direct data available for CAS 1704664-08-3 |
| Comparator Or Baseline | Class members: oxalamide 6 (IC₅₀ = 670 nM), oxalamide 7 (IC₅₀ = 260 nM) in SKOV3 cells [1]; spirofused oxalamide 18 (IC₅₀ = 3.9 nM cellular, 52 nM whole blood) [2] |
| Quantified Difference | Not calculable: qualitative differentiation resides in the potential for the specific substitution pattern to shift potency within a >700-fold range observed across class members |
| Conditions | SKOV3 cellular assay and human whole-blood assay [1][2] |
Why This Matters
The wide potency range among oxalamide congeners underscores that generic substitution is inadvisable; procurement of the specific compound enables direct evaluation of whether its substitution pattern yields potency approaching the most active class members.
- [1] Steeneck C, Kinzel O, Anderhub S, et al. Discovery and optimization of substituted oxalamides as novel heme-displacing IDO1 inhibitors. Bioorg Med Chem Lett. 2021;33:127744. doi:10.1016/j.bmcl.2020.127744. PMID: 33333163. View Source
- [2] Kinzel O, Steeneck C, Anderhub S, et al. Discovery of highly potent heme-displacing IDO1 inhibitors based on a spirofused bicyclic scaffold. Bioorg Med Chem Lett. 2021;33:127738. doi:10.1016/j.bmcl.2020.127738. PMID: 33316404. View Source
